
Atr-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-7 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-7 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: This involves the reaction of specific starting materials under controlled conditions to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various chemical groups to achieve the desired properties of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also involve continuous flow techniques and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Atr-IN-7 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Atr-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Atr-IN-7 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Atr-IN-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Atr-IN-6: Shares a similar core structure but differs in functional groups, leading to different chemical and biological properties.
Atr-IN-8: Another related compound with variations in its chemical structure, resulting in distinct reactivity and applications.
This compound stands out due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H22FN7O |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3R)-4-[4-(3,5-dimethyltriazol-4-yl)-6-(5-fluoro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridin-2-yl]-3-methylmorpholine |
InChI |
InChI=1S/C21H22FN7O/c1-12-11-30-7-6-29(12)18-9-14(20-13(2)26-27-28(20)3)8-16(25-18)19-15-4-5-23-17(15)10-24-21(19)22/h4-5,8-10,12,23H,6-7,11H2,1-3H3/t12-/m1/s1 |
InChI Key |
KZXBBYHZIHYGIV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=CC(=N2)C3=C4C=CNC4=CN=C3F)C5=C(N=NN5C)C |
Canonical SMILES |
CC1COCCN1C2=CC(=CC(=N2)C3=C4C=CNC4=CN=C3F)C5=C(N=NN5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


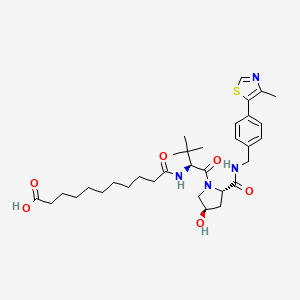
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)


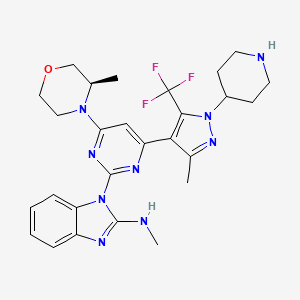
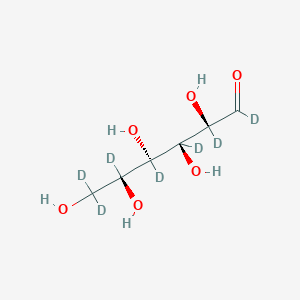

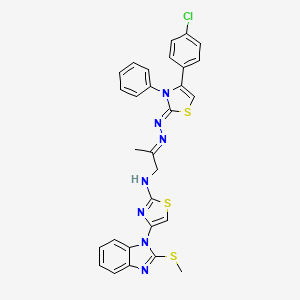
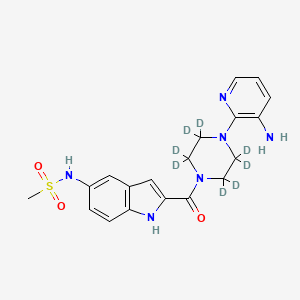


![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)


